![molecular formula C20H26ClNO B1460395 (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine CAS No. 1040684-76-1](/img/structure/B1460395.png)

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine

Descripción general

Descripción

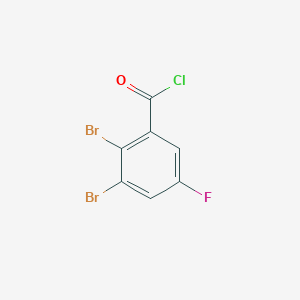

“(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine” is a complex organic compound. It contains a chlorophenyl group, a hexyloxy group, and a benzyl group attached to a methanamine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chlorophenyl group, the hexyloxy group, and the benzyl group, followed by their attachment to methanamine . The exact synthesis process would depend on the specific reactions used and the order in which they are carried out .Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its constituent groups. The chlorophenyl group would consist of a phenyl ring with a chlorine atom attached, the hexyloxy group would consist of a six-carbon chain with an oxygen atom at one end, and the benzyl group would consist of a phenyl ring attached to a methylene group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the chlorophenyl, hexyloxy, and benzyl groups could make the compound susceptible to various types of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Anticonvulsant Agents

- A study described the synthesis of Schiff bases including (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine and evaluated their anticonvulsant activities. Some compounds showed significant seizures protection and emerged as active compounds with high protective indices (Pandey & Srivastava, 2011).

Antimicrobial Properties

- Research focusing on oxadiazole bearing Schiff base moiety, which includes the compound , showed notable antimicrobial activity against various microorganisms. These compounds were effective against Gram-positive and Gram-negative bacteria, as well as fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Docking Studies

- A study developed a method to synthesize derivatives of (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine, followed by docking studies to understand their interactions at the molecular level. This research aids in understanding the potential biological activities of these compounds (Bommeraa, Merugu, & Eppakayala, 2019).

Drug Development

- The compound's derivatives have been proposed as scaffolds for developing new drugs, particularly in synthesizing libraries of 3D-shaped molecules for drug discovery. This approach is valuable in the early stages of drug development (Yarmolchuk et al., 2011).

Environmental Fate of Chlorinated Pollutants

- A study on the biotransformation of 2-chlorophenol by a methanogenic sediment community highlights the environmental implications of chlorinated compounds, including the potential degradation pathways (Becker, Stahl, & Rittmann, 1999).

Photocytotoxicity in Red Light

- Iron(III) complexes containing derivatives of (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine demonstrated significant photocytotoxicity in red light, indicating potential applications in medical therapies, such as targeted cancer treatment (Basu et al., 2014).

Catalysis

- The compound and its derivatives have been used in the synthesis of palladium(II) and platinum(II) metal complexes, which served as pre-catalysts in Heck and Suzuki cross-coupling reactions. This application is significant in organic synthesis and pharmaceutical manufacturing (Chiririwa et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(2-hexoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO/c1-2-3-4-9-14-23-20-13-8-6-11-18(20)16-22-15-17-10-5-7-12-19(17)21/h5-8,10-13,22H,2-4,9,14-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAXCTLIADKTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1CNCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)

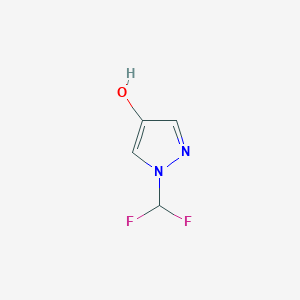

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)

![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)

![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)

![2-Fluoro-3-(spiro[3.3]heptan-2-yl)propanoic acid](/img/structure/B1460333.png)